molecular formula C19H27NO2 B4520920 1-cyclopentyl-5-[(2-hydroxyethyl)(methyl)amino]-1-phenyl-3-pentyn-1-ol

1-cyclopentyl-5-[(2-hydroxyethyl)(methyl)amino]-1-phenyl-3-pentyn-1-ol

Cat. No.: B4520920
M. Wt: 301.4 g/mol
InChI Key: FMTVDAVEMJPYGR-UHFFFAOYSA-N
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Description

1-cyclopentyl-5-[(2-hydroxyethyl)(methyl)amino]-1-phenyl-3-pentyn-1-ol is a useful research compound. Its molecular formula is C19H27NO2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.204179104 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Reactions

Copper(I) complexes supported by N-heterocyclic carbene ligands catalyze the intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds, forming 5- or 6-membered rings. This process is relevant for synthesizing ethers and imines, demonstrating the compound's utility in facilitating complex organic transformations (Pouy et al., 2012).

Organic Synthesis

Studies on phenylsulfenocyclization of alkenes and alkynes with NBSA in the presence of Lewis acids highlight the compound's role in thioetherification and thiolactonization reactions. These reactions underscore its versatility in organic synthesis, offering pathways to novel sulfur-containing compounds (Benati et al., 1994).

Mechanistic Insights

Investigations into the kinetics and mechanism of hydrolysis for related compounds provide deep insights into the stability and reactivity of esters under various conditions. These studies are crucial for understanding the behavior of similar compounds in biological systems or in industrial processes (Roy, 1995).

Anticancer Research

Amino acetate functionalized Schiff base organotin(IV) complexes show promise as anticancer drugs. Research into their synthesis, structural characterization, and cytotoxicity highlights the potential of structurally related compounds in medicinal chemistry, particularly in the development of new cancer therapies (Basu Baul et al., 2009).

Cyclooxygenase-2 Inhibition

Cyclopentenones with specific substituents have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs. This research provides a foundation for the development of new therapeutics with reduced side effects, leveraging the structural features of cyclopentyl-related compounds (Black et al., 1999).

Properties

IUPAC Name

1-cyclopentyl-5-[2-hydroxyethyl(methyl)amino]-1-phenylpent-3-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-20(15-16-21)14-8-7-13-19(22,18-11-5-6-12-18)17-9-3-2-4-10-17/h2-4,9-10,18,21-22H,5-6,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTVDAVEMJPYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.